molecular formula C27H34O2Si B14469466 Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane CAS No. 65177-71-1

Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane

Cat. No.: B14469466
CAS No.: 65177-71-1
M. Wt: 418.6 g/mol
InChI Key: ZGMSPZSVOGBKQU-UHFFFAOYSA-N
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Description

Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is an organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core with three methyl groups and a complex propoxy substituent, making it a subject of interest in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane typically involves the reaction of 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilaneTrimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl\text{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilane→Trimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, often facilitated by fluoride ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.

Scientific Research Applications

Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon center can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.

    Trimethyl(propoxy)silane: Similar structure but with a propoxy group instead of the complex triphenyl-propoxy substituent.

    (1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group, offering different reactivity.

Uniqueness

Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is unique due to its complex substituent structure, which imparts distinct reactivity and stability compared to simpler silane compounds. This makes it particularly valuable in specialized synthetic applications and advanced material production.

Properties

CAS No.

65177-71-1

Molecular Formula

C27H34O2Si

Molecular Weight

418.6 g/mol

IUPAC Name

trimethyl-(1,1,2-triphenyl-2-propan-2-yloxypropoxy)silane

InChI

InChI=1S/C27H34O2Si/c1-22(2)28-26(3,23-16-10-7-11-17-23)27(29-30(4,5)6,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,1-6H3

InChI Key

ZGMSPZSVOGBKQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C)(C)C

Origin of Product

United States

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